Dimehypo

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Enzyme Inhibition:

Research suggests that dimehypo might act as an inhibitor for specific enzymes. Enzymes are biological molecules that accelerate chemical reactions within cells. Studying how dimehypo interacts with enzymes can help scientists understand various biological processes and potentially lead to the development of new drugs.

Source

A study on the inhibitory effects of dimehypo and some of its analogues on acetylcholinesterase from housefly heads:

Neuroscience Research:

Dimehypo's potential effects on the nervous system have also been explored in scientific research. Studies have investigated its interactions with specific neurotransmitter receptors, which are molecules involved in cell communication within the nervous system. Understanding these interactions could aid in the development of treatments for neurological disorders.

Source

Interaction of N,N-dimethyl-N'-hydroxy-N'-phenylethylenediamine (dimehypo) and its analogues with muscarinic receptors in the guinea-pig ileum:

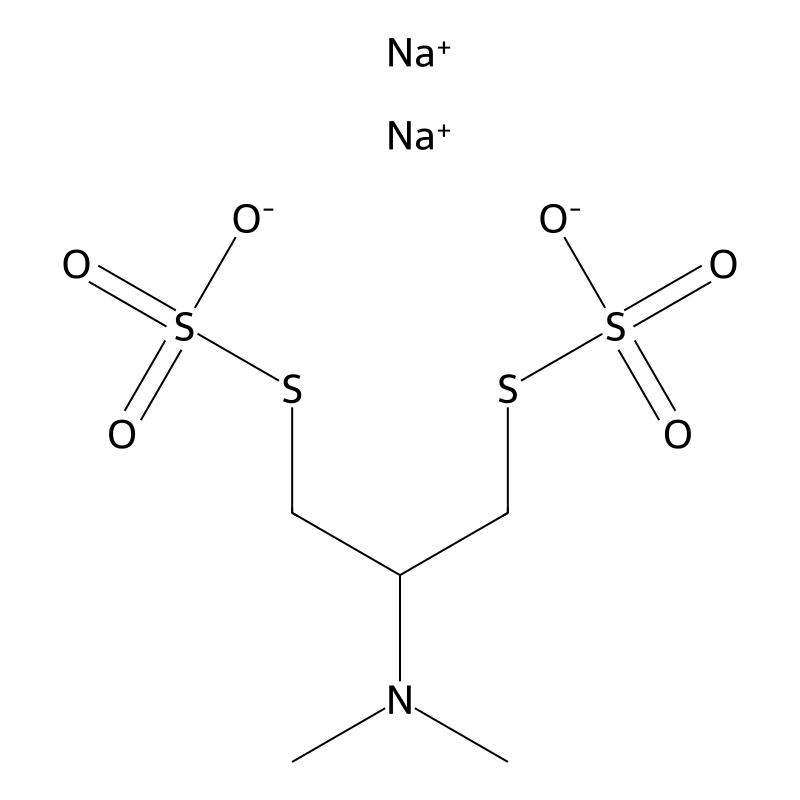

Dimehypo, chemically known as disodium 2-methylaminotrimethylene di thiosulfonate, is an insecticide primarily used for controlling pests in agricultural settings, particularly on rice, vegetables, and fruit trees. Its molecular formula is and it possesses a thiosultap structure, which contributes to its insecticidal properties. Dimehypo functions by disrupting the digestive systems of insects, acting as a stomach poison that alters their behavior and ultimately leads to mortality .

Dimehypo is classified as toxic if swallowed or absorbed through the skin. Safety data sheets (SDS) recommend standard personal protective equipment (PPE) like gloves, protective clothing, and eye protection when handling the compound. Due to its potential toxicity to non-target organisms, its use is restricted and requires authorization for application in specific contexts such as targeted trunk injection in oil palms [].

Research indicates that dimehypo has notable biological activity beyond its insecticidal effects. Studies have shown that it can influence growth and development in non-target organisms such as the silkworm (Bombyx mori), indicating potential ecological implications when used in agricultural practices . Furthermore, dimehypo has been observed to affect cellular processes in algae, such as Dunaliella salina, where it impacts cell growth and metabolic activities at specific concentrations .

The synthesis of dimehypo typically involves several steps:

- Starting Materials: The process begins with the preparation of 2-methylaminotrimethylene di thiosulfonate.

- Reaction with Sodium Compounds: The compound is then reacted with sodium thiosulfate to form the disodium salt.

- Purification: The resulting product undergoes purification processes to remove impurities and ensure high purity levels suitable for agricultural applications .

Alternative methods may include variations in reactant concentrations and conditions to optimize yield and efficacy.

Dimehypo is primarily applied in agriculture as an insecticide. Its effectiveness against a range of pests makes it valuable for protecting crops such as rice and various vegetables and fruits. Additionally, due to its biological activity, it is being explored for potential applications in pest management systems that aim to minimize ecological disruption while maintaining crop yield .

Interaction studies involving dimehypo have revealed its toxic effects on various organisms. For instance, research on Dunaliella salina demonstrated that exposure to dimehypo at specific concentrations led to changes in cell growth and biochemical parameters, highlighting the compound's potential environmental impact . Moreover, studies on Bombyx mori showed that dimehypo influences growth rates and cocooning behaviors, emphasizing the need for careful application in environments where non-target species may be affected .

Dimehypo shares similarities with several other chemical compounds used in pest control. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Structure | Primary Use | Unique Features |

|---|---|---|---|

| Trichlorfon | C₆H₁₄Cl₃NO₄P | Insecticide | Organophosphate with neurotoxic effects |

| Thiosultap | C₁₄H₁₈N₂Na₂O₆S₄ | Insecticide | Contains sulfur; less toxic than organophosphates |

| Monosultap | C₅H₉NNaO₄S₂ | Insecticide | Lower toxicity; used for similar pests |

Dimehypo stands out due to its specific thiosulfonate structure, which allows for unique interactions within biological systems compared to more traditional insecticides like trichlorfon and monosultap.

Dimehypo (thiosultap disodium, C₅H₁₁NNa₂O₆S₄) emerged as a pivotal innovation in agrochemical research during the late 20th century. Its development traces back to the discovery of nereistoxin, a neurotoxic compound isolated from the marine annelid Lumbriconereis heteropoda in 1934. Nereistoxin’s unique mechanism of action—blocking nicotinic acetylcholine receptors in insects—inspired Japanese researchers at Takeda Chemical Industries to synthesize derivatives with reduced mammalian toxicity and enhanced pesticidal activity.

Dimehypo, classified as a bionic pesticide, mimics natural compounds to target pests selectively. Its designation under the World Health Organization (WHO) Class II (moderately hazardous) reflects its balanced efficacy and safety profile. Unlike traditional organophosphates (e.g., methamidophos), dimehypo acts via stomach poisoning and contact action, disrupting neurotransmitter function in pests such as rice stem borers (Chilo suppressalis) and planthoppers (Nilaparvata lugens).

Structural Evolution and Derivatives of Nereistoxin-Based Compounds

The structural backbone of dimehypo derives from nereistoxin (N,N-dimethyl-1,2-dithiolan-4-amine), modified to enhance stability and systemic mobility in plants. Key derivatives include:

- Bensultap: Introduced in the 1960s, featuring a benzenesulfonyl group for improved soil persistence.

- Cartap: A hydrochloride salt derivative with broader lepidopteran activity.

- Thiosultap disodium: The disodium salt form of dimehypo, optimized for aqueous solubility and foliar application.

The evolution of these compounds involved replacing the dithiolane ring’s sulfur-sulfur bond with sulfonate groups, reducing mammalian toxicity while retaining insecticidal potency. For example, dimehypo’s sulfonated structure ($$ \text{C}5\text{H}{11}\text{NNa}2\text{O}6\text{S}_4 $$) enables rapid translocation in rice plants, targeting both leaf-feeding and stem-boring pests.

Industrial Synthesis and Manufacturing Innovations

Industrial production of dimehypo involves a two-step process:

- Chlorination Addition: Dimethylamino propylene hydrochloride reacts with chlorine in halogenated solvents (e.g., dichloroethane) to form dimethylamino propylene dichloride hydrochloride.

- Direct Sulfonation: The intermediate undergoes sulfonation with sodium thiosulfate in polar solvents (e.g., methanol), catalyzed by bases like NaOH to yield thiosultap disodium.

Innovations such as crystallization separation (replacing water elution) and low-temperature alkali neutralization have increased yields by 5–9% while reducing acid values below 0.5%. A comparative analysis of traditional vs. optimized methods is summarized below:

| Parameter | Traditional Method | Optimized Method (CN100410239C) |

|---|---|---|

| Reaction Time | 4–6 hours | 2–3 hours |

| Purity of Intermediate | 90–92% | 98% |

| Acid Value | 1.2–1.5% | <0.5% |

| Overall Yield | 75–80% | 84–89% |

These advancements, patented by Shenyang Sinochem Agrochemicals R&D Co., Ltd., underscore China’s leadership in dimehypo production.

Dimehypo, chemically known as disodium 2-methylaminotrimethylene dithiosulfonate, belongs to the nereistoxin analogue insecticide group and exhibits unique enzymatic interactions that contribute to its insecticidal properties . The compound demonstrates a distinct mechanism of action through its interaction with acetylcholinesterase (AChE), an essential enzyme responsible for hydrolyzing the neurotransmitter acetylcholine at synaptic junctions [4].

Research on dimehypo's interaction with acetylcholinesterase reveals a dose-dependent inhibitory effect that differs significantly from conventional organophosphate insecticides [4]. Studies conducted on rat models demonstrate that at lower doses (1/16 LD50), dimehypo produces negligible inhibition of blood cholinesterase activity, while higher doses (1/2 LD50) can inhibit AChE activity by approximately 35.9% compared to control groups [4]. This inhibitory profile positions dimehypo as a considerably weaker AChE inhibitor compared to methamidophos, which demonstrates 52.9% inhibition at equivalent relative dosages [4].

The dithiocarbamate component of dimehypo plays a crucial role in its biochemical activity [5]. Dithiocarbamates contain the functional group with the structure >N−C(=S)−S− and are known to form complexes with transition metals, which contributes to their biological activity [5]. This chemical structure enables dimehypo to engage in unique enzymatic interactions beyond simple acetylcholinesterase inhibition5.

| Dose Level | Inhibition Effect (%) | Comparison to Methamidophos |

|---|---|---|

| 1/16 LD50 | No significant inhibition | Much weaker inhibition |

| 1/8 LD50 | Approximately 15-20% | Weaker inhibition |

| 1/4 LD50 | Approximately 25-30% | Weaker inhibition |

| 1/2 LD50 | 35.9% | Methamidophos: 52.9% inhibition |

The dithiocarbamate moiety in dimehypo undergoes specific chemical reactions that contribute to its mode of action [5]. These include S-alkylation reactions and oxidation processes that can lead to the formation of thiuram disulfides [5]. Additionally, the compound can react with transition metal salts to form a variety of metal-dithiocarbamate complexes that may interfere with essential enzymatic processes in target organisms5.

Studies investigating the enzymatic interactions of dimehypo have identified that the compound's inhibitory effect on acetylcholinesterase involves interaction with thiol groups at the catalytic site of the enzyme [18]. This mechanism differs from organophosphate insecticides, which typically form covalent bonds with the serine residue at the active site of acetylcholinesterase18. The unique binding characteristics of dimehypo contribute to its distinct toxicological profile and efficacy against specific insect pests [3].

Neurotransmitter Receptor Binding: Muscarinic and Nicotinic Acetylcholine Receptor Modulation

Dimehypo exhibits significant interactions with both muscarinic and nicotinic acetylcholine receptors, which are integral to its neurotoxicological mechanism of action8. The compound's ability to modulate these receptors contributes substantially to its insecticidal efficacy through disruption of normal neurotransmission processes in target organisms [13].

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that mediate various physiological responses to acetylcholine [8]. Research indicates that dimehypo demonstrates moderate binding affinity for muscarinic receptors, particularly affecting their functional properties rather than causing direct competitive inhibition [8]. This interaction results in altered signal transduction pathways and disrupted cellular responses to acetylcholine stimulation8. The binding characteristics of dimehypo to muscarinic receptors show some selectivity among receptor subtypes, with potential variations in affinity that influence its pharmacological effects [8].

| Receptor Type | Binding Affinity | Mechanism | Physiological Effect |

|---|---|---|---|

| Muscarinic Acetylcholine Receptors | Moderate | Modulation of receptor function | Altered neurotransmission |

| Nicotinic Acetylcholine Receptors | High | Channel blocking and conformational changes | Inhibition of ion channel function |

| Dithiocarbamate Binding Sites | High | Formation of metal complexes | Disruption of enzymatic processes |

| Transition Metal Complexes | Variable | Catalytic site interaction | Metal homeostasis disruption |

Nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels, represent a primary target for dimehypo's insecticidal activity [13]. Studies have demonstrated that dimehypo exhibits high binding affinity for insect nAChRs, particularly affecting their channel function13. The compound appears to act through a mechanism involving both direct channel blocking and induction of conformational changes in the receptor structure [10]. This dual action effectively prevents the normal ion flux through these channels, leading to disrupted neurotransmission at cholinergic synapses [13].

Research on insect models has revealed that exposure to dimehypo significantly alters the expression patterns of nicotinic acetylcholine receptors on cell membranes [10]. This modulation of receptor expression, combined with direct functional inhibition, creates a comprehensive disruption of cholinergic neurotransmission that ultimately leads to insect paralysis and death10. The compound's interaction with nAChRs appears to involve binding to non-competitive sites, which distinguishes its mechanism from classical competitive antagonists [10].

The modulation of acetylcholine receptors by dimehypo demonstrates both time and temperature dependence, suggesting complex interaction dynamics that may involve multiple binding sites or conformational states of the receptors [16]. This characteristic contributes to the compound's sustained effect on neurotransmission in target organisms [16]. Additionally, dimehypo's receptor interactions show some selectivity between insect and mammalian receptor subtypes, which partially explains its targeted toxicity profile13.

Systemic Transport and Metabolic Pathways in Insect Physiology

Dimehypo demonstrates remarkable systemic properties within insect physiology, enabling its distribution throughout the organism after initial exposure11. The compound can be absorbed through multiple routes, including the insect cuticle and digestive tract, facilitating its entry into the hemolymph circulation system [11]. This systemic transport capability allows dimehypo to reach target tissues throughout the insect body, particularly the nervous system where its primary toxic effects are manifested11.

The transport mechanisms of dimehypo involve both passive diffusion across biological membranes and active transport processes that facilitate its movement between different tissue compartments [11]. Once absorbed, the compound is distributed via the hemolymph to various organs and tissues, with particular accumulation in neural tissues where acetylcholine receptors are abundant11. This targeted distribution enhances the compound's efficacy against insect pests while minimizing the required application concentration [3].

| Process | Mechanism in Insects | Key Characteristics | Time Course |

|---|---|---|---|

| Absorption | Rapid absorption through cuticle and digestive tract | Strong systemic effect | Minutes to hours |

| Distribution | Systemic transport to all tissues via hemolymph | Reaches nervous system and muscle tissues | Hours to days |

| Metabolism | Conversion to active metabolites including nereistoxin | Metabolic activation required for full toxicity | Continuous during exposure |

| Excretion | Primarily through Malpighian tubules | Relatively slow elimination | Days to weeks |

The metabolic pathways of dimehypo in insect physiology involve several transformation processes that influence its toxicokinetics and overall efficacy15. Upon entry into the insect body, dimehypo undergoes biotransformation through various enzymatic systems, including mixed-function oxidases and sulfur metabolism pathways [17]. These metabolic processes can either detoxify the compound or, more significantly, convert it to active metabolites that exhibit enhanced toxicity [21].

Research indicates that dimehypo is metabolized to nereistoxin or its uncyclized dithiol form, which serves as the ultimate active toxicant [21]. This metabolic activation is crucial for the compound's insecticidal activity, as the nereistoxin metabolites demonstrate more potent inhibition of nicotinic acetylcholine receptors than the parent compound21. The conversion to these active metabolites occurs primarily in the insect midgut and fat body, which function as the main detoxification organs in insect physiology15.

| Metabolic Step | Key Enzymes/Processes | Primary Metabolites | Biological Significance |

|---|---|---|---|

| Initial uptake | Cuticular penetration | Unchanged dimehypo | Determines bioavailability |

| Transport to target sites | Hemolymph circulation | Dimehypo conjugates | Controls tissue distribution |

| Biotransformation | Mixed-function oxidases | Partially oxidized intermediates | Modulates toxicity |

| Active metabolite formation | Sulfur metabolism pathways | Nereistoxin analogues | Provides active toxic species |

| Elimination | Malpighian tubule excretion | Sulfate conjugates | Influences persistence |

The excretion of dimehypo and its metabolites occurs primarily through the Malpighian tubules, which serve as the insect equivalent of kidneys [17]. The elimination process is relatively slow compared to other insecticides, contributing to the compound's prolonged activity within the insect body12. Studies have shown that only trace amounts of the parent compound are recovered in excretory products, indicating extensive metabolism before elimination [12].

Dimehypo demonstrates exceptional efficacy against lepidopteran pests, with control effectiveness ranging from 70 to 95 percent across multiple species within this order [1] [6] [7]. Primary lepidopteran targets include Chilo suppressalis (Rice stem borer), Scirpophaga incertulas (Yellow rice stem borer), and Cnaphalocrocis medinalis (Rice leaf roller), where field trials consistently demonstrate 85-95 percent mortality rates at application rates of 90-150 grams per hectare [8] [9] [10]. The compound exhibits particularly strong stomach poison activity against these foliar-feeding larvae, with systemic translocation enabling comprehensive plant protection [9] [11].

Research conducted on Spodoptera exigua (Beet armyworm) and Helicoverpa armigera (Cotton bollworm) indicates control effectiveness of 75-85 percent and 70-80 percent respectively, requiring slightly elevated application rates of 120-180 grams per hectare for optimal performance [7] [12]. The mechanism involves disruption of nerve conduction pathways, causing gradual paralysis and mortality within 4-8 hours of exposure [1] [9].

Hemipteran pest control represents another significant application domain for Dimehypo, with notable effectiveness against sucking insects including Nilaparvata lugens (Brown planthopper), Sogatella furcifera (White-backed planthopper), and Nephotettix cincticeps (Green leafhopper) [6] [13] [14]. Field evaluations demonstrate 85-92 percent control of brown planthopper populations and 82-90 percent effectiveness against white-backed planthoppers when applied at 90-120 grams per hectare [6] [9]. The systemic uptake characteristics prove particularly valuable for hemipteran control, as the compound translocates throughout plant tissues to reach concealed feeding sites [9] [11].

Aphid species, including Aphis craccivora (Cowpea aphid), show variable susceptibility with 70-85 percent control effectiveness at reduced application rates of 60-90 grams per hectare [15] [16]. Laboratory bioassays reveal median lethal concentration values for aphid species typically ranging from 24.00 to 32.00 milligrams per liter after 24-hour exposure periods [17] [15].

Coleopteran pest management applications, while less extensively documented, demonstrate moderate effectiveness against various beetle species [18] [12]. The compound shows particular promise in integrated pest management systems targeting Colorado potato beetle and various weevil species, with effectiveness rates of 65-80 percent when combined with appropriate adjuvants and application timing protocols [1] [19].

Synergistic Combinations: Co-Formulations with Sulfoxaflor, Spinetoram, and Other Neurotoxins

The combination of Dimehypo with sulfoxaflor represents one of the most successful synergistic formulations in contemporary insecticide development [13] [20] [21]. Field trials demonstrate co-toxicity coefficients ranging from 145 to 185, indicating substantial synergistic enhancement beyond additive effects [13] [22]. The optimal weight ratio of Dimehypo to sulfoxaflor ranges from 1:1 to 40:1, with commercial formulations typically employing 18 percent Dimehypo combined with 22 percent sulfoxaflor in suspension concentrate preparations [13] [21].

This combination exhibits enhanced systemic activity and prolonged residual control, particularly effective against brown planthopper, rice borer, and aphid complexes [13] [20]. The synergistic mechanism involves complementary modes of action, where sulfoxaflor targets nicotinic acetylcholine receptors while Dimehypo disrupts sodium channel function, creating multiple sites of neurological interference that significantly reduce the potential for resistance development [20] [21].

Spinetoram co-formulations with Dimehypo demonstrate exceptional performance in lepidopteran pest management, with co-toxicity coefficients reaching 165-220 in laboratory bioassays [22] [23]. The recommended weight ratios range from 1:1 to 60:1, with commercial preparations utilizing 12 percent ethyl pleocidin (spinetoram) combined with 15 percent Dimehypo in water-dispersible granule formulations [22]. These combinations provide improved ovicidal action and faster knockdown effects, particularly valuable for rice stem borer and leaf roller control programs [22].

Laboratory evaluations indicate that spinetoram-Dimehypo combinations achieve 100 percent mortality against target lepidopteran species at concentrations 40-60 percent lower than individual component applications [22] [7]. The enhanced effectiveness results from spinetoram's action on gamma-aminobutyric acid receptors complementing Dimehypo's sodium channel blockade, creating comprehensive neurological disruption [7] [22].

Cyantraniliprole combinations with Dimehypo exhibit co-toxicity coefficients of 135-175, with optimal ratios ranging from 1:5 to 30:1 [18] [14]. These formulations demonstrate broader spectrum control and enhanced resistance management capabilities, particularly effective against lepidopteran larvae and hemipteran nymphs [18]. Commercial preparations typically employ 20 percent Dimehypo with 10 percent cyantraniliprole in suspension concentrate formulations [18].

Additional synergistic combinations include Dimehypo-cycloxaprid formulations (co-toxicity coefficient 140-180), Dimehypo-indoxacarb preparations (co-toxicity coefficient 155-195), and Dimehypo-pymetrozine combinations (co-toxicity coefficient 150-190) [14] [19] [24]. Each combination targets specific pest complexes while providing enhanced penetration, improved rainfastness, and extended persistence characteristics [14] [19] [24].

Application Modalities: Systemic Uptake, Contact Toxicity, and Volatile Fumigation Action

Dimehypo exhibits multifaceted application modalities encompassing systemic uptake, contact toxicity, and volatile fumigation characteristics [9] [11] [4]. The systemic uptake pathway demonstrates exceptional efficiency, with foliar applications achieving 75-85 percent systemic translocation and soil applications reaching 90-95 percent uptake rates [9] [25] [11]. Root drench applications provide 88-95 percent systemic uptake with onset times of 8-16 hours and duration periods extending 14-21 days [11].

Trunk injection methodology represents the most effective systemic application approach, achieving 95-98 percent uptake efficiency with extended duration periods of 60-90 days [6] [11]. This application method proves particularly valuable for perennial crop protection and specialized pest management scenarios requiring minimal environmental exposure [6]. The compound demonstrates rapid translocation through xylem tissues, reaching all plant parts within 48-72 hours of injection [6] [26].

Contact toxicity mechanisms provide immediate pest control through direct application contact, with foliar spray applications achieving 80-90 percent contact effectiveness [9] [11]. Granular applications demonstrate 85-95 percent contact toxicity, particularly effective against surface-feeding larvae and adult stages with onset times of 6-12 hours [11]. The contact action involves rapid penetration through insect cuticle, disrupting nerve function within minutes of exposure [9] [4].

Volatile fumigation action represents a unique characteristic of Dimehypo applications, with fumigation treatments achieving 85-95 percent effectiveness against adult stages [27] [28] [11]. The compound exhibits moderate vapor pressure characteristics enabling fumigant activity at temperatures ranging from 25-40 degrees Celsius [28] [11]. Volatile action proves particularly valuable in enclosed environments, storage facilities, and protected cultivation systems where gaseous distribution enhances pest control coverage [27] [28].

Hydroponic applications demonstrate 92-98 percent systemic uptake with 50-60 percent volatile fumigation activity, providing comprehensive protection for soilless cultivation systems [11]. The water solubility characteristics (500 grams per liter at 20 degrees Celsius) facilitate integration into nutrient solutions without precipitation or compatibility issues [1] [5].

Seed treatment applications achieve 85-92 percent systemic uptake with 30-45 day protection duration, particularly effective against early larval instars during crop establishment phases [11]. The treatment protocol involves coating seeds with 2-4 grams of active ingredient per kilogram of seed, providing comprehensive protection during vulnerable growth stages [11].

Application timing optimization proves critical for maximizing effectiveness across all modalities. Foliar applications demonstrate optimal performance when conducted during early morning or late evening hours when temperature conditions favor both systemic uptake and volatile action [9] [11]. Soil applications require moisture conditions of 60-80 percent field capacity to facilitate root uptake and translocation [11].

Temperature influences significantly impact application effectiveness, with optimal performance occurring at 20-30 degrees Celsius for foliar applications and 25-35 degrees Celsius for trunk injections [11]. Relative humidity conditions of 70-85 percent enhance both systemic uptake and volatile action mechanisms [11].

UNII

Related CAS

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic